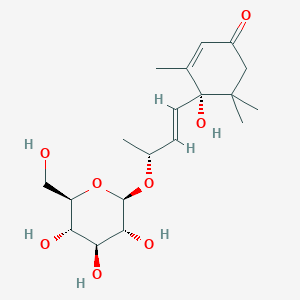

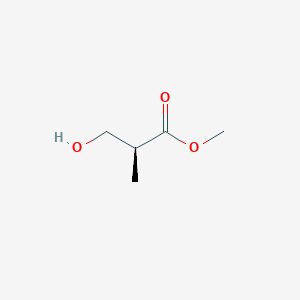

(S)-Methyl 3-hydroxy-2-methylpropanoate

Übersicht

Beschreibung

-(S)-Methyl 3-hydroxy-2-methylpropanoate, also known as (S)-methyl 3-hydroxy-2-methylpropanoic acid or (S)-methyl 3-hydroxy-2-methylpropanoate, is an organic compound that is found in many foods, including fruits, vegetables, dairy, and grains. It is a naturally occurring compound that is produced by the human body and is also found in some plants. The compound is a colorless liquid with a sweet, fruity odor. It is commonly used as a flavoring and preservative in food products. It is also used in the production of pharmaceuticals, cosmetics, and other products.

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomers : This compound has been used to synthesize both enantiomers of methyl 3-methyloctanoate, a key component of the scent of African orchids. The (S)-enantiomer matches the naturally occurring isomer, while the (R)-enantiomer exhibits a stronger floral note (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Baylis-Hillman Reaction : This compound is involved in the Baylis-Hillman reaction, allowing for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process highlights its utility in creating complex molecular structures (Basavaiah, Padmaja, & Satyanarayana, 2000).

Antibiotics Synthesis : A key precursor for 1β-methylcarbapenem antibiotics has been synthesized using (S)-methyl 3-hydroxy-2-methylpropanoate. This demonstrates its importance in pharmaceutical chemistry (Shirai & Nakai, 1989).

Preparation of Optically Pure Samples : Optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared using this compound, which is vital for stereochemical studies (Rodriguez, Markey, & Ziffer, 1993).

Perfumery and Flavor Industry : In perfumery, this compound has been used as a chiral building block for the synthesis of (12R)‐(+)‐12‐Methyl‐13‐Tridecanolide, a compound with a clear musk note and sandalwood aspects (Kraft & Tochtermann, 1994).

Intermediates in Industrial Synthesis : It serves as an important intermediate for the synthesis of (propane-)1,3-diol, indicating its industrial applicability (Yu-zhou & Zhen-kang, 2008).

Asymmetric Synthesis in Organic Chemistry : this compound is used for the asymmetric synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and derivatives, showcasing its role in producing chiral molecules (Stueckler, Winkler, Bonnekessel, & Faber, 2010).

Wine Chemistry : This compound's derivatives have been studied for their role in wine aging, where the concentration of certain esters and acids derived from it correlate with the age of the wine (Lytra, Franc, Cameleyre, & Barbe, 2017).

Development of Hypocholesterolemic Agents : A key intermediate for the total synthesis of the hypocholesterolemic agent 1233A has been synthesized using this compound (Guanti, Banfi, & Schmid, 1994).

Organic Synthesis and Chemical Studies : It's used in various chemical reactions and studies, such as the Reformatsky reaction and the study of oxidation reactions, highlighting its versatility in organic chemistry and analytical studies (MatsumotoTakashi & FukuiKenji, 1972); (Signorella, García, & Sala, 1992).

Wirkmechanismus

Biochemical Pathways

“(S)-Methyl 3-hydroxy-2-methylpropanoate” is known to be used as a starting material in the total synthesis of dictyostatin, discodermolide and spongidepsin . These compounds have significant biological activities. For example, discodermolide is a potent antimitotic agent . .

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

methyl (2S)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCIZURPPEVIZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436525 | |

| Record name | Roche ester (S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80657-57-4 | |

| Record name | Roche ester (S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-Methyl 3-hydroxy-2-methylpropanoate a valuable starting material in organic synthesis?

A1: this compound is a valuable starting material due to its inherent chirality and versatility. Its structure allows for the introduction of specific stereochemistry into complex molecules. This is crucial for synthesizing natural products and pharmaceuticals, where the arrangement of atoms in space significantly impacts biological activity. [, , , , , , , , , , , , , ]

Q2: Can you give some examples of natural products synthesized using this compound as a starting material?

A2: Several complex natural products have been synthesized using this compound, showcasing its versatility. These include:

- Erythronolide A: A key precursor to the erythromycin family of antibiotics. []

- Restrictinol: A hydrolysis product of the antifungal natural product restricticin. []

- 1α,25-Dihydroxyvitamin D2: A biologically active form of vitamin D. []

- Okadaic Acid: A potent marine toxin and phosphatase inhibitor. []

- Bafilomycin A1: A macrolide antibiotic and vacuolar H(+)-ATPase inhibitor. []

- Rhizoxin: An antitumor macrolide. []

- Methyl 4,8,12-trimethylpentadecanoate: A major component of the sex pheromone of the stink bug Edessa meditabunda. []

- Polycavernoside A: A lethal toxin from the red alga Polycavernosa tsudai. []

Q3: How is this compound used to introduce specific stereochemistry during synthesis?

A3: The inherent chirality of the molecule allows chemists to control the stereochemical outcome of reactions. This is often achieved by employing stereoselective reactions like the chelation-controlled aldol reaction, Grignard reactions, and asymmetric dihydroxylations. [, , , , , ]

Q4: What types of chemical transformations can be performed using this compound?

A4: this compound can undergo a variety of chemical transformations, including:

- Reduction: The ester can be reduced to the corresponding alcohol. [, ]

- Oxidation: The alcohol functionality can be oxidized to an aldehyde. [, ]

- Protection/Deprotection: The alcohol and ester functionalities can be protected and deprotected using standard protecting groups, allowing selective manipulation of other functional groups. [, , ]

- Carbon-Carbon Bond Formation: The molecule can be utilized in various C-C bond forming reactions like aldol reactions, Grignard reactions, and Suzuki couplings. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.